2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an isoindole moiety, and a nitro group attached to the isoindole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-nitroisophthalic anhydride with 5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-nitro-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-amino-1H-isoindole-1,3(2H)-dione.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-nitro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function, which can lead to the inhibition of cell proliferation.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Methacrylates: These compounds share the pyrimidine ring structure and are used in similar applications.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Another compound with a similar pyrimidine ring, used in pharmaceutical research.
N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide: Shares the pyrimidine ring and is studied for its biological activities.
Uniqueness
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the nitro group and the isoindole moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O6/c17-9-8(4-13-12(20)14-9)15-10(18)6-2-1-5(16(21)22)3-7(6)11(15)19/h1-4H,(H2,13,14,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEIWTPHXYGWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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